(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is an organic compound that features a thiazole ring, a fluorophenyl group, and an acrylonitrile moiety
Scientific Research Applications
Aggregation-Enhanced Emission (AIE) and Piezochromic Behaviors
A novel diphenylacrylonitrile derivative, exhibiting aggregation-enhanced emission (AIE) effects, demonstrated distinct piezochromic behaviors under hydrostatic pressure, showcasing a significant fluorescence color shift from light green to red upon application of pressure. This change is attributed to variations in intermolecular interactions under different stress conditions, highlighting its potential in stress-sensitive applications (Ouyang et al., 2016).
Nonlinear Optical Limiting
Thiophene dyes, structurally similar to the acrylonitrile derivative , have been synthesized for optoelectronic devices, showing enhanced nonlinear optical limiting behavior suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinearity is primarily due to a two-photon absorption process, as evidenced by detailed spectroscopic studies and density functional theory (DFT) calculations (Anandan et al., 2018).
Fungicidal Activity
Synthesized thiazolylacrylonitriles, including compounds structurally related to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with certain compounds achieving over 80% growth inhibition at relatively low concentrations. This points to their potential utility in agricultural pest management (Shen De-long, 2010).
Photophysical and Electroluminescent Device Applications
Metallo-phthalocyanines and Zn(II)-chelated complexes, incorporating elements of the chemical structure , have been developed for use in photophysical and electroluminescent devices. These materials exhibit broad emission bands and significant fluorescence, indicating their potential for application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The research into these complexes underscores their promising characteristics for future technology applications in display and lighting technologies (Yenilmez et al., 2013; Roh et al., 2009).
Antioxidant Activity
Derivatives of 4-fluorobenzaldehyde, structurally related to the query compound, have been synthesized and evaluated for antioxidant activity. These compounds, including thiazolidin-4-one derivatives, showed promising antioxidant properties, suggesting potential therapeutic applications in the prevention and treatment of diseases associated with oxidative stress (El Nezhawy et al., 2009).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding chalcone.
Acrylonitrile Addition: Finally, the chalcone undergoes a Knoevenagel condensation with malononitrile in the presence of a base like piperidine to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-18-9-5-15(6-10-18)19-13-25-20(23-19)16(12-22)11-14-3-7-17(21)8-4-14/h3-11,13H,2H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFJXFGALXJYOU-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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